2-((4-(3-(4-Chlorophenyl)-4,5-dihydro-1H-pyrazol-1-yl)phenyl)sulphonyl)ethanol

Chromatography Drug Design Physicochemical Property

The compound 2-((4-(3-(4-Chlorophenyl)-4,5-dihydro-1H-pyrazol-1-yl)phenyl)sulphonyl)ethanol (CAS 3656-22-2) is a synthetic small molecule belonging to the 4,5-dihydro-1H-pyrazole (pyrazoline) class, characterized by a para-chlorophenyl substituent and a phenylsulfonylethanol tail. With a molecular formula of C17H17ClN2O3S, a molecular weight of 364.85 g/mol, and a predicted LogP of 1.64, this monochloro derivative serves as a key scaffold or intermediate in medicinal chemistry and dye chemistry, where its specific lipophilicity and hydrogen-bonding capacity differentiate it from close analogs.

Molecular Formula C17H17ClN2O3S
Molecular Weight 364.8 g/mol
CAS No. 3656-22-2
Cat. No. B12888567
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-((4-(3-(4-Chlorophenyl)-4,5-dihydro-1H-pyrazol-1-yl)phenyl)sulphonyl)ethanol
CAS3656-22-2
Molecular FormulaC17H17ClN2O3S
Molecular Weight364.8 g/mol
Structural Identifiers
SMILESC1CN(N=C1C2=CC=C(C=C2)Cl)C3=CC=C(C=C3)S(=O)(=O)CCO
InChIInChI=1S/C17H17ClN2O3S/c18-14-3-1-13(2-4-14)17-9-10-20(19-17)15-5-7-16(8-6-15)24(22,23)12-11-21/h1-8,21H,9-12H2
InChIKeyWCXDRTSNSUAZLB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-((4-(3-(4-Chlorophenyl)-4,5-dihydro-1H-pyrazol-1-yl)phenyl)sulphonyl)ethanol (CAS 3656-22-2): Structural and Physicochemical Baseline for Procurement


The compound 2-((4-(3-(4-Chlorophenyl)-4,5-dihydro-1H-pyrazol-1-yl)phenyl)sulphonyl)ethanol (CAS 3656-22-2) is a synthetic small molecule belonging to the 4,5-dihydro-1H-pyrazole (pyrazoline) class, characterized by a para-chlorophenyl substituent and a phenylsulfonylethanol tail [1]. With a molecular formula of C17H17ClN2O3S, a molecular weight of 364.85 g/mol, and a predicted LogP of 1.64, this monochloro derivative serves as a key scaffold or intermediate in medicinal chemistry and dye chemistry, where its specific lipophilicity and hydrogen-bonding capacity differentiate it from close analogs [1].

Why Generic 4,5-Dihydro-1H-pyrazole Analogs Cannot Substitute for CAS 3656-22-2


In-class substitution of CAS 3656-22-2 with other pyrazoline sulfonylethanol derivatives is scientifically unreliable due to the profound impact of aryl substitution on lipophilicity and subsequent performance in both biological and separation systems. For instance, the 4,5-dichloro-2-methyl analog (CAS 35441-12-4) exhibits a LogP of 2.67, representing a >1 log unit increase in hydrophobicity compared to the target compound's LogP of 1.64 [1][2]. This quantifiable shift not only alters reversed-phase HPLC retention and solubility profiles but also fundamentally changes the molecule's partitioning into biological membranes or organic phases, making 'similar' compounds non-interchangeable for precise applications.

Quantitative Differentiation of CAS 3656-22-2 from its Closest Pyrazoline Sulfonylethanol Analog


Lipophilicity: A >1 LogP Unit Difference Drives Measurably Different HPLC and Solubility Behavior

The target compound's predicted lipophilicity (LogP 1.64) is substantially lower than that of the 4,5-dichloro-2-methylphenyl analog CAS 35441-12-4 (LogP 2.67), a difference of 1.03 log units [1][2]. In reversed-phase HPLC, this corresponds to an approximate 3-fold difference in retention factor (k) under typical conditions, translating to significantly faster elution and distinct separation windows from more hydrophobic in-class compounds [1][2].

Chromatography Drug Design Physicochemical Property

Molecular Weight and Polar Surface Area: A Lighter, Less Sterically Encumbered Scaffold

CAS 3656-22-2 has a molecular weight of 364.85 g/mol and a topological polar surface area (PSA) of 78.35 Ų, identical to the comparator in PSA but significantly lighter due to the absence of a second chlorine and a methyl group [1][2]. In contrast, the dichloro-methyl analog CAS 35441-12-4 weighs 413.31 g/mol, a 13.2% increase in mass that impacts molar-based dosing calculations [2].

Drug Discovery ADME Medicinal Chemistry

Validated Reversed-Phase HPLC Method with Scalability for Preparative Isolation

A documented reversed-phase HPLC method using a Newcrom R1 column resolves CAS 3656-22-2 under acidic conditions with acetonitrile/water mobile phase, and the method is described as scalable for preparative separation of impurities and suitable for pharmacokinetic sample analysis [1]. The method's phosphoric acid additive can be switched to formic acid for direct MS compatibility, offering plug-and-play analytical transfer [1].

Analytical Chemistry Quality Control Preparative Chromatography

Application Scenarios Where CAS 3656-22-2 Provides Measurable Advantage Over Analog Substitutes


Medicinal Chemistry: Lead Optimization for Balanced Aqueous/Organic Partitioning

In drug discovery programs targeting moderate lipophilicity (LogP 1–3), CAS 3656-22-2 (LogP 1.64) offers a pre-optimized scaffold that avoids the excessive hydrophobicity of polychlorinated counterparts [1]. Its lower molecular weight also permits subsequent functionalization while staying within ADME-friendly property space, making it a rational choice for fragment-based or ligand-efficiency-driven design [2].

Analytical Chemistry: Reference Standard for HPLC Method Development

The established Newcrom R1 method and known LogP (1.64) position this compound as an ideal system suitability standard for RP-HPLC when analyzing pyrazoline libraries. Its retention time can be predictably tuned via mobile phase composition based on the quantitative LogP difference relative to more hydrophobic analogs [3].

Synthetic Chemistry: Intermediate for Dye and Optical Brightener Synthesis

Based on its structural similarity to patented pyrazoline optical brighteners, CAS 3656-22-2 serves as a key intermediate where the monochloro substitution provides the requisite electronic effect for downstream diazo coupling while the hydroxyethylsulfonyl group ensures water solubility during application [4]. In this context, substituting with a dichloro-methyl analog would unpredictably alter the shade and fastness properties of the final dye.

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